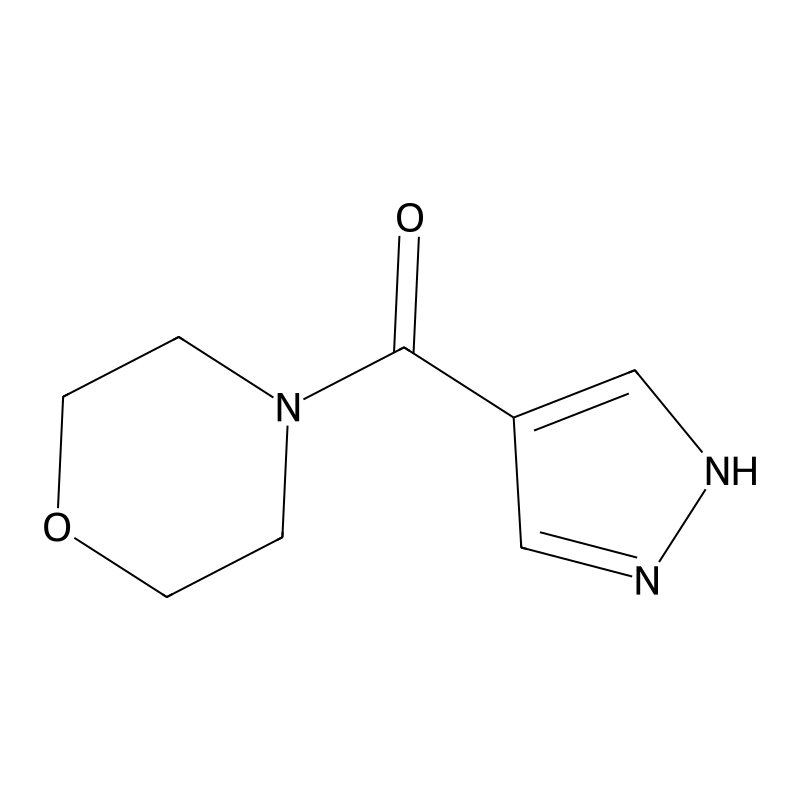Morpholino(1H-pyrazol-4-yl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Intermediate
The structure of Morpholino(1H-pyrazol-4-yl)methanone suggests it may be useful as a synthetic intermediate for the preparation of more complex molecules. Pyrazole and morpholine rings are found in many biologically active molecules []. Morpholino(1H-pyrazol-4-yl)methanone could potentially be a building block for synthesizing new drugs or other functional molecules.
Study of Pyrazole-Containing Compounds
Researchers may be studying Morpholino(1H-pyrazol-4-yl)methanone as part of a broader investigation into the properties and potential applications of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities []. Studying Morpholino(1H-pyrazol-4-yl)methanone could contribute to the understanding of how these functional groups interact and influence biological properties.
- Limited commercial availability: There are a few suppliers offering Morpholino(1H-pyrazol-4-yl)methanone, but it appears to be a niche chemical with limited commercial availability. This suggests it may not be widely used in scientific research.
- Lack of published research: A search for scientific publications specifically mentioning Morpholino(1H-pyrazol-4-yl)methanone yielded no significant results. This further indicates that research on this specific compound may be limited.
Morpholino(1H-pyrazol-4-yl)methanone is characterized by the presence of a morpholino group attached to a pyrazole ring, specifically at the 4-position. The general structure can be represented as follows:
- Morpholino Group: A six-membered ring containing oxygen and nitrogen atoms.
- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
This structural configuration allows for diverse interactions in biological systems, making it a candidate for various pharmaceutical applications.
The compound can undergo several chemical transformations:
- Amidation Reactions: The carboxylic acid derivatives can react with amines to form amide bonds, which is a common reaction in organic synthesis.
- Hydrolysis: Morpholino(1H-pyrazol-4-yl)methanone can be hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.
- Dehydration Reactions: The compound can also participate in dehydration reactions to form more complex structures .
Morpholino(1H-pyrazol-4-yl)methanone exhibits notable biological activities:
- Antitumor Activity: It has been shown to inhibit certain kinases involved in cancer progression, making it a potential anticancer agent .
- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties: The compound may also exert anti-inflammatory effects through modulation of inflammatory pathways .
Several synthetic routes have been developed for the preparation of Morpholino(1H-pyrazol-4-yl)methanone:
- Starting Materials: The synthesis typically begins with key intermediates derived from pyrazoles.
- Reflux Conditions: Reactions often involve refluxing starting materials in solvents like dimethylformamide (DMF) or ethanol under controlled conditions to facilitate the formation of the desired product.
- Purification Techniques: After synthesis, products are usually purified using column chromatography or recrystallization methods .
Morpholino(1H-pyrazol-4-yl)methanone has various applications:
- Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting specific kinases involved in cancer and neurodegenerative diseases.
- Research Tool: This compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways .
Interaction studies reveal that Morpholino(1H-pyrazol-4-yl)methanone engages in specific binding interactions with various proteins:
- Kinase Binding: The compound has been shown to bind effectively within the ATP-binding site of kinases like Akt1, forming hydrogen bonds that stabilize its interaction .
- Molecular Docking Studies: In silico studies indicate favorable docking conformations that suggest high affinity for target proteins involved in cell signaling and growth regulation .
Several compounds share structural similarities with Morpholino(1H-pyrazol-4-yl)methanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole | Contains an amino group and phenyl substituent | Exhibits different biological activity profiles |
| 1-(morpholinomethyl)-3-methylpyrazole | Has methyl substitution on the pyrazole ring | Potentially more lipophilic, affecting bioavailability |
| 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Enhanced electronic properties influencing reactivity |
These compounds highlight the diversity within the pyrazole class while emphasizing the unique characteristics of Morpholino(1H-pyrazol-4-yl)methanone.








